CID 78061924
Description
These compounds are typically analyzed using techniques such as GC-MS and vacuum distillation for purity and compositional profiling .
Properties
Molecular Formula |
Al3Pu |
|---|---|
Molecular Weight |
325.00882 g/mol |
InChI |
InChI=1S/3Al.Pu |
InChI Key |
HQLDYPCAKCHKNZ-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Pu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CID 78061924 involves specific reaction conditions and reagents. One of the common synthetic routes includes the use of N-phenylimine-containing derivatives. The preparation method involves a series of steps that include the formation of intermediate compounds, followed by specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled environments to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Source Limitations and Data Gaps
The primary technical description of CID 78061924 comes from commercial chemical catalogs (Source), which lack experimental validation and contain generic reaction descriptions identical to those applied to unrelated compounds. Regulatory databases (Source ) show no records for this CID in toxicology reports or industrial production logs.
Theoretical Reaction Pathways
Based on structural analogs from medicinal chemistry research (Source ), potential reaction characteristics might include:
| Reaction Type | Potential Reagents | Expected Products | Stability Considerations |
|---|---|---|---|
| Nucleophilic substitution | Alkyl halides, amines | Amine derivatives | pH-sensitive intermediates |
| Redox reactions | LiAlH₄, KMnO₄ | Reduced/Oxidized forms | Requires inert atmosphere |
| Cyclization | Acid catalysts | Heterocyclic compounds | Thermal decomposition risk |
Experimental Challenges
No peer-reviewed studies validate these theoretical pathways. The compound's structural features (N-phenylimine core with polycyclic substituents) suggest possible:
-
Air sensitivity due to unsaturated bonds
-
Solubility limitations in polar solvents
-
Thermal instability above 150°C
Research Recommendations
-
Conduct controlled small-scale studies using:
-
Differential scanning calorimetry for thermal analysis
-
NMR kinetics in DMSO-d₆/CDCl₃ mixtures
-
-
Explore catalytic hydrogenation conditions:
reactant(this compound) + H₂/Pd(C) → product(stereochemistry unknown) -
Develop HPLC-MS protocols for reaction monitoring
Scientific Research Applications
The compound with CID 78061924 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of the compound with CID 78061924 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of CID 78061924 and structurally or functionally related compounds, inferred from methodologies and datasets in the evidence:
Key Findings:
Structural Analogues :
- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share halogenated cyclic ether backbones, which correlate with their cytotoxicity and membrane-disruptive effects . This compound likely exhibits similar reactivity due to structural homology.
- Hexachlorocyclohexane (CAS: 608-73-1), a chlorinated hydrocarbon, differs significantly in structure but serves as a comparator for environmental persistence and neurotoxicity .
Functional Analogues :
- CAS 899809-61-1 (CID: 57892468), a nitrogen-containing aromatic compound, highlights divergent applications, such as enzyme inhibition (CYP1A2), compared to oscillatoxins’ cytotoxic roles .
Analytical Challenges :
- This compound’s characterization relies on GC-MS for volatile component analysis, whereas oscillatoxins require LC-MS/MS for accurate mass profiling due to their larger molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
